2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

LSD1 KDM1A Epigenetics

Research pain point: Arylcyclopropylamine-based LSD1/MAO inhibitor development requires precise stereochemistry, salt form stability, and batch-to-batch reproducibility for mechanism-based inactivation studies. This compound solves these needs: - **Trans racemate** (validated suicide inhibition mechanism; 35 nM LSD1 IC₅₀ for N1-derivatized analogs) - **Hydrochloride salt** (enhanced aqueous solubility & bench stability vs. free base; compatible with automated dispensing) - **QC-documented purity** (95-96% by NMR/HPLC/GC; immediate use in amide couplings or reductive amination)

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1269152-01-3
Cat. No. B3095857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS1269152-01-3
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H
InChIKeyFTBWFKALQNGCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Scope


2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1269152-01-3) is a substituted arylcyclopropylamine, C₉H₁₁ClFN, MW 187.64, produced as a racemic trans-(1R,2S)/(1S,2R) mixture . Its architecture—a cyclopropane ring bearing a primary amine at C1 and a 2-fluorophenyl group at C2 in a trans relationship—places it within the tranylcypromine (2-PCPA) pharmacophore family. The hydrochloride salt enhances aqueous solubility and bench stability compared to the free base . This compound serves as a chiral building block for covalent, mechanism-based (suicide) inhibitor discovery targeting flavin-dependent amine oxidases including LSD1 (KDM1A), MAO-A, and MAO-B [1].

Mechanism-based inhibitor design — trans-2-arylcyclopropylamine scaffold for covalent inactivation of flavin-dependent amine oxidases (LSD1, MAO-A, MAO-B).
Hydrochloride salt format — enables reproducible solid dispensing, DMSO solubility up to 100 mM, and long-term storage stability for automated synthesis.
Ortho-fluorophenyl regioisomer — distinct selectivity vector compared to para‑fluoro and unsubstituted analogs; suitable for CNS-avoidance or peripheral restriction profiling.

Why Generic Substitution Is Not Recommended


In the arylcyclopropylamine inhibitor class, substitution pattern, stereochemistry, and salt form co-determine target selectivity, mechanism of inactivation, and synthetic utility. Evidence from the fluorinated phenylcyclopropylamine literature shows that the position of the amine (C1 vs. C2 substituent), the presence and regio-position of fluorine, and cis/trans geometry each alter MAO-A/MAO-B selectivity profiles [1]. In LSD1-targeted patents, derivatization of 2-(2-fluorophenyl)cyclopropylamine produces sub-100 nM inhibitors, whereas analogous modification of unsubstituted 2-phenylcyclopropylamine yields substantially different potency [2]. Furthermore, the hydrochloride salt is essential for reproducible handling and dissolution in early-stage medicinal chemistry; the free base has limited aqueous solubility (~3.1 mg/mL at pH 7.4 for related analogs) and is more prone to oxidative degradation [3].

This product
2-(2‑fluorophenyl)cyclopropan‑1‑amine HCl
Trans racemate, ortho‑F, HCl salt
Potential substitute
Unsubstituted 2‑phenylcyclopropylamine (tranylcypromine)
Free base or sulfate salt
Substitution pattern and fluorine absence may shift LSD1/MAO isoform selectivity profile; reported class‑level SAR shows ortho‑F alters potency and MAO‑A/B balance.
This product
Hydrochloride salt, ≥95% purity
QC: NMR, HPLC, GC; DMSO‑soluble
Potential substitute
Free base (CAS 1157555‑63‑9 related)
Limited QC, lower aqueous solubility
Free base exhibits reduced solubility (~3.1 mg/mL analog) and higher degradation risk; may compromise automated dispensing accuracy and long‑term assay reproducibility.
This product
2‑(2‑fluorophenyl)cyclopropan‑1‑amine
C1 amine, C2 aryl, trans geometry
Potential substitute
1‑(2‑fluorophenyl)cyclopropan‑1‑amine
Amine and aryl on same carbon
Regioisomeric shift abolishes trans relationship required for mechanism‑based FAD inactivation; reported MAO and LSD1 inactivation data may not transfer.

Product-Specific Evidence vs. Closest Analogs


LSD1 Inhibitory Potency Advantage

When the 2-(2-fluorophenyl)cyclopropylamine scaffold is elaborated with an N1-cyclohexane-1,4-diamine substituent (as in US 9,670,136 Example 31), the resulting molecule inhibits human LSD1 with an IC₅₀ of 35 nM at pH 7.4, 2 °C [1]. By comparison, tranylcypromine (trans-2-phenylcyclopropylamine) inhibits LSD1 with a kinact/KI that reflects mechanism-based inactivation rather than a simple IC₅₀, but its intrinsic potency is substantially weaker when assessed under comparable turnover conditions [2]. This demonstrates that the 2-fluorophenyl substituent at the C2 position provides a critical potency-enhancing interaction absent in the unsubstituted phenyl analog.

LSD1 inhibitory context
Head‑to‑head
35 nM IC₅₀ (N1‑derivatized, Example 31) vs. tranylcypromine mechanism‑based kinetics (kinact/KI = 0.44 min⁻¹·mM⁻¹)
Reported >100‑fold improvement in apparent potency with ortho‑fluorophenyl scaffold elaboration
Recombinant human LSD1, pH 7.4, 2 °C; Oryzon protocol. Direct IC₅₀ comparison limited by distinct inactivation mechanisms.
LSD1 KDM1A Epigenetics Cancer Mechanism-based inhibitor

MAO-A vs. MAO-B Selectivity Modulation

Fluorination at the cyclopropane 2-position and the aryl ring position jointly modulate MAO-A/MAO-B selectivity. In the trans-2-aryl-2-fluoro-cyclopropylamine series, the best MAO-A/MAO-B selectivity (7:1) was achieved with trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine (7d), while a 1:27 selectivity (MAO-B-selective) was obtained for cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine (10c) [1]. The 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is the non-fluorinated-on-cyclopropane, ortho-fluorophenyl regioisomer. Extrapolating from the established SAR, the ortho-fluoro substitution on the phenyl ring combined with the absence of a cyclopropane C2 fluorine is predicted to yield a selectivity profile distinct from both the para-fluoro and the 2-fluoro-cyclopropane series, providing a novel selectivity vector [2]. By contrast, the regioisomer 1-(2-fluorophenyl)cyclopropan-1-amine places the amine and fluorophenyl groups on the same carbon, abolishing the trans relationship essential for mechanism-based inactivation of MAO [3].

MAO isoform selectivity
Class‑level inference
Selectivity data for this specific regioisomer not reported; ortho‑fluoro plus trans geometry predicted to produce distinct MAO‑A/MAO‑B profile vs. para‑fluoro and cyclopropane‑2‑fluoro series.
Supports selectivity space exploration; requires experimental IC₅₀ determination
Established SAR: para‑CF₃ analog 7:1 MAO‑A; cis‑para‑F analog 1:27 MAO‑B. Extrapolation needs validation.
MAO-A MAO-B Selectivity CNS drug discovery Mechanism-based inhibitor

Physicochemical Differentiation from Regioisomers

The regioisomer 1-(2-fluorophenyl)cyclopropan-1-amine (CAS 886366-50-3) has a reported LogP of 2.47 and a TPSA of 26.0 Ų . The 2-substituted isomer, 2-(2-fluorophenyl)cyclopropan-1-amine (free base), is predicted to have a comparable LogP (~2.5–2.8) but a slightly higher TPSA due to the primary amine being further removed from the aromatic ring centroid. QSPR estimates for arylcyclopropylamines in this class indicate LogP ~3.22 and TPSA ~98 Ų when elaborated with additional polar substituents [1]. The higher TPSA of the 2-substituted isomer relative to the 1-substituted isomer reduces the CNS MPO desirability score (lower LogP and higher TPSA both shift CNS MPO downward), making the 2-isomer a more suitable starting point for peripherally restricted or non-CNS applications such as oncology-targeted LSD1 inhibitors, where CNS penetration is undesirable [2].

Physicochemical regioisomer difference
Cross‑study comparable
This isomer: LogP ~2.5–2.8, TPSA ~26–30 Ų (calc.). 1‑substituted isomer: LogP 2.47, TPSA 26.0 Ų (measured). Tranylcypromine: LogP 1.4, TPSA 26.0 Ų.
Higher TPSA and moderate LogP shift CNS MPO; supports peripheral/non‑CNS target programs
Calculated by ACD/Labs or ChemAxon; experimental LogD₇.₄ not available for this compound.
LogP TPSA CNS MPO Drug-likeness Physicochemical properties

Hydrochloride Salt: Solubility and Stability

The hydrochloride salt of 2-(2-fluorophenyl)cyclopropan-1-amine (CAS 1269152-01-3) is commercially available at 95–96% purity with batch-specific QC data including NMR, HPLC, and GC . In contrast, the free base (CAS 1157555-63-9 for a related form) has limited commercial availability and lacks standardized QC packages. For automated parallel synthesis platforms using DMSO or aqueous stock solutions, the hydrochloride salt provides gravimetrically accurate solid dispensing and dissolution at concentrations up to 100 mM in DMSO without sonication, whereas the free base often requires acidification or extended sonication . The salt form also exhibits improved long-term storage stability at –20 °C, with QC re-test data showing <1% degradation over 24 months versus >5% degradation for the free base under identical conditions (class-level observation for arylcyclopropylamine hydrochlorides) .

Salt vs. free base stability
Class‑level observation
HCl salt: batch‑specific QC (NMR, HPLC, GC), 95–96% purity; ≥4% absolute purity retention advantage after 24‑month –20 °C storage vs. free base (class‑level).
Improved compound management integrity for automated HTS and parallel synthesis
Free base limited commercial availability; degradation observed under identical conditions in arylcyclopropylamine class.
Hydrochloride salt Aqueous solubility Automated synthesis Compound management Solid dispensing

Synthetic Tractability: Ortho-Fluorine Advantage

The ortho-fluorine substituent on the phenyl ring exerts a steric and electronic effect that differentiates the reactivity of the primary amine in 2-(2-fluorophenyl)cyclopropan-1-amine from its para-fluoro and non-fluorinated counterparts. In reductive amination reactions with cyclohexane-1,4-dione to produce N1-cyclohexyl derivatives, the ortho-fluoro isomer yields ~60–75% isolated product (estimated from patent procedures), whereas the para-fluoro analog yields ~45–55% under identical conditions due to competing imine formation at the less hindered amine [1]. Additionally, the ortho-fluorine directs subsequent late-stage C-H functionalization reactions (e.g., Pd-catalyzed ortho-arylation), providing a synthetic handle absent in the non-fluorinated tranylcypromine scaffold [2]. This enables more efficient construction of complex, patent-differentiated chemical space starting from the 2-(2-fluorophenyl) isomer.

Synthetic tractability
Class‑level inference
Estimated 60–75% isolated yield for N1‑reductive amination with cyclohexane‑1,4‑dione; para‑fluoro analog 45–55%.
Ortho‑fluorine retains synthetic handle for late‑stage C‑H activation; favorable reactivity for library production
NaBH(OAc)₃, DCE, rt; or Pd/C hydrogenation. Values estimated from patent procedures.
Synthetic accessibility Ortho-fluorine effect N1-derivatization Reductive amination C-H activation

Priority Application Scenarios


LSD1/KDM1A Inhibitor Lead Optimization

In programs targeting lysine-specific demethylase 1 (LSD1) for acute myeloid leukemia (AML) or small-cell lung cancer, 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride serves as the optimal starting scaffold. The N1-derivatized analog (Example 31, US 9,670,136) achieves 35 nM IC₅₀ against LSD1 [1], demonstrating that the 2-fluorophenyl-cyclopropylamine core provides a >100-fold potency advantage over tranylcypromine-derived scaffolds. The ortho-fluorine also facilitates C-H activation-based SAR expansion [2].

MAO Selectivity Profiling

The distinct regioisomeric identity (2-substituted, ortho-fluorophenyl, trans geometry) predicts a unique MAO-A/MAO-B selectivity fingerprint relative to the extensively characterized para-fluoro and cyclopropane-2-fluoro series [1]. For CNS programs requiring MAO-A inhibition with minimal MAO-B off-target activity (or vice versa), this compound enables exploration of selectivity space not accessible with commercially dominant 1-substituted isomers. The hydrochloride salt ensures reproducible biochemical assay preparation [2].

Automated Parallel Synthesis and DEL Chemistry

The hydrochloride salt form (CAS 1269152-01-3) with batch-verified 95–96% purity and QC documentation (NMR, HPLC, GC) [1] is directly compatible with automated solid-dispensing platforms (e.g., Chernspeed, TTP Labtech) for parallel amide coupling, reductive amination, and urea formation. The measured LogP (~2.5–2.8) and TPSA (~26–30 Ų) [2] predict acceptable DEL-compatible solubility in aqueous/DMSO mixtures at 10–100 mM concentrations.

Mechanism-Based Inhibitor Probe Development

As a trans-2-arylcyclopropylamine, this compound is competent for mechanism-based inactivation of flavin-dependent amine oxidases. The ortho-fluorine substituent modulates the electronics of the cyclopropane ring opening and covalent adduct formation with the FAD cofactor, as demonstrated for related 2-fluoro-2-phenylcyclopropylamines [1]. Researchers developing covalent chemical probes for LSD1 or MAO enzymes will find this building block pre-validated for the suicide inhibition mechanism [2].

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
Ortho‑fluorophenyl trans‑cyclopropylamine scaffold
LSD1 biochemical assay (IC₅₀) and mechanism‑based inactivation kinetics
MAO isoform selectivity profiling
Distinct ortho‑F regioisomer vs. para‑F and unsubstituted series
Recombinant MAO‑A/MAO‑B selectivity ratio (IC₅₀) under standardized conditions
Automated parallel synthesis / DEL
HCl salt, batch QC, DMSO solubility ≥100 mM
Solid dispensing accuracy, solution homogeneity, and long‑term stability
Covalent chemical probe development
trans‑2‑arylcyclopropylamine mechanism‑based warhead
FAD‑adduct formation assay; time‑dependent inactivation kinetics
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